2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde
Overview
Description
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H17NO2 . Further details about its structure are not available in the search results.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 219.28 .Scientific Research Applications
Organic Optoelectronics
Research has highlighted the significance of BODIPY-based materials, which share structural similarities with 2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde, in organic optoelectronics. These materials have emerged as promising platforms for applications in sensors, organic thin-film transistors, organic photovoltaics, and particularly as active materials in organic light-emitting diodes (OLEDs). Developments in the structural design and synthesis of BODIPY-based organic semiconductors have been instrumental for OLED devices, showcasing advancements from green to near-infrared emitters, and highlighting their potential as metal-free infrared emitters (Squeo & Pasini, 2020).
Environmental Remediation
In the field of environmental science, compounds structurally related to this compound have been utilized in the treatment of organic pollutants. The enzymatic degradation of recalcitrant compounds, facilitated by redox mediators, has shown significant improvements in the efficiency of pollutant degradation. This approach has highlighted the potential for applying enzyme–redox mediator systems in the remediation of aromatic compounds present in industrial effluents, suggesting a promising avenue for environmental remediation efforts (Husain & Husain, 2007).
Pharmacological and Toxicological Profiles
The pharmacological and toxicological profiles of morpholine and its derivatives, which include compounds like this compound, have been extensively studied. Morpholine derivatives are noted for their broad spectrum of pharmacological activities, being central to the design of compounds for diverse pharmacological applications. This review underscores the structural significance of the morpholine moiety in the development of pharmacologically active compounds, showcasing its impact across a range of biological activities and offering insights into the potential for novel drug development (Asif & Imran, 2019).
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(8-11(2)16-10)13-6-4-3-5-12(13)9-15/h3-6,9-11H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCXWWYPBOWKLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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